molecular formula C16H25ClN4O2 B3027488 tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate CAS No. 1289388-19-7

tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate

Cat. No.: B3027488
CAS No.: 1289388-19-7
M. Wt: 340.8
InChI Key: ZSQIPDRRNDMEOF-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate is a carbamate derivative featuring a pyrimidine core substituted with chloro and methyl groups at positions 4 and 5, respectively. The pyrimidine ring is linked to a piperidine moiety, which is further functionalized with a tert-butyl methylcarbamate group.

Properties

IUPAC Name

tert-butyl N-[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11-9-18-14(19-13(11)17)21-8-6-7-12(10-21)20(5)15(22)23-16(2,3)4/h9,12H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQIPDRRNDMEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCCC(C2)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112118
Record name Carbamic acid, N-[1-(4-chloro-5-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-19-7
Record name Carbamic acid, N-[1-(4-chloro-5-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-chloro-5-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate involves multiple steps. One common method includes the reaction of 4-chloro-5-methylpyrimidine with piperidine derivatives under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like palladium complexes . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .

Comparison with Similar Compounds

Pyrimidine Ring Substitution Patterns

The substitution pattern on the pyrimidine ring critically influences electronic properties, steric bulk, and biological activity. Below is a comparative analysis:

Compound (Reference) Pyrimidine Substituents Key Structural Features
Target Compound 4-chloro, 5-methyl Electron-withdrawing Cl and electron-donating Me balance reactivity for nucleophilic substitution .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-fluoro, 4-hydroxy, 6-methyl Hydroxy group enhances hydrogen-bonding potential; fluorine increases metabolic stability.
tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)amino derivatives 2-chloro, 5-iodo Bulky iodine substituent may facilitate radioimaging applications or cross-coupling reactions.

Key Findings :

  • The 4-chloro-5-methyl substitution in the target compound offers a balance between steric accessibility and electronic modulation, making it versatile for further functionalization.

Carbamate and Piperidine Modifications

The nature of the carbamate group and the piperidine ring’s substitution pattern significantly impact molecular conformation and target binding:

Compound (Reference) Carbamate Group Piperidine/Ring System Modifications
Target Compound Methylcarbamate Piperidin-3-yl linked to pyrimidine; tert-butyl group enhances solubility.
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate Methylcarbamate Pyridine ring with dimethoxymethyl group; increased steric hindrance.
tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Methylcarbamate Cyclohexyl backbone with methoxy group; rigid 3D structure for selective binding.

Key Findings :

  • The piperidine ring in the target compound provides conformational flexibility, whereas cyclohexyl () or pyridine () backbones introduce rigidity or planar geometry.
  • tert-Butyl carbamate groups are common across analogs to improve solubility and metabolic stability .

Key Findings :

  • The target compound’s synthesis likely parallels methods in and , involving Buchwald-Hartwig amination or SNAr reactions.
  • Lower yields in bicyclic analogs () highlight the synthetic advantage of the target’s simpler piperidine-pyrimidine architecture.

Biological Activity

tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate is a complex organic compound belonging to the carbamate class, characterized by its unique structural components, including a tert-butyl group, a piperidine ring, and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and oncological contexts.

The molecular formula of this compound is C16H25ClN4O2C_{16}H_{25}ClN_{4}O_{2}, with a molecular weight of approximately 340.85 g/mol. The presence of chloro and methyl substituents on the pyrimidine ring enhances its biological activity, making it a subject of interest for further research.

Physical and Chemical Characteristics

PropertyValue
Molecular Weight340.85 g/mol
Density1.166 ± 0.06 g/cm³ (Predicted)
pKa12.72 ± 0.46 (Predicted)

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in neurological processes. The piperidine ring is known for its ability to modulate neurotransmitter systems, while the aromatic nature of the pyrimidine moiety may enhance binding affinity to specific targets.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit significant antitumor and anti-inflammatory activities. For example, compounds related to this structure have shown efficacy in inhibiting tumor growth and modulating inflammatory responses, suggesting that this compound may also possess therapeutic potential in these areas .

Case Studies

  • Antitumor Activity :
    • A study indicated that similar pyrimidine derivatives demonstrated significant inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
    • In vitro assays revealed that these compounds could effectively downregulate key signaling pathways involved in tumor progression.
  • Anti-inflammatory Effects :
    • Research has shown that related compounds can reduce pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases .
    • The ability to modulate immune responses suggests that this compound may also be beneficial in autoimmune conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes notable compounds with structural similarities and their unique properties:

Compound NameStructure FeaturesUnique Properties
4-Chloro-N-(tert-butyl)-5-methylpyrimidinamineContains a similar pyrimidine corePotential anti-cancer activity
Piperidinyl carbamatesVarious substitutions on piperidineDiverse biological activities
Methyl carbamatesSimple methyl ester variationsCommonly used in agriculture

The specific combination of functional groups and structural configuration in this compound may confer distinct biological activities not observed in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate
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tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate

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